molecular formula C15H18O4 B082831 Diethyl 2-[(4-methylphenyl)methylene]malonate CAS No. 14111-33-2

Diethyl 2-[(4-methylphenyl)methylene]malonate

Cat. No. B082831
Key on ui cas rn: 14111-33-2
M. Wt: 262.3 g/mol
InChI Key: UEKBMHTZKUMANN-UHFFFAOYSA-N
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Patent
US05554624

Procedure details

A mixture of 19.6 mL (166.4 mmol) of p-tolualdehyde, 23.8 mL (158.8 mmol) of diethyl malonate, 0.5 mL of piperidine and 50 mL of benzene was heated at reflux for 18 h using a Dean-Stark water separator. The mixture was allowed to cool to room temperature, benzene was added and it was washed with water (2×), 1N HCl (2×) and NaHCO3. The aqueous phase was extracted with ethyl acetate, the organic phase was dried and the solvent was removed, to yield 41.2 g of the desired product (yield: 99%).
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[C:10]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].N1CCCCC1>C1C=CC=CC=1.O>[CH3:9][C:1]1[CH:6]=[CH:5][C:4]([CH:7]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]([O:18][CH2:19][CH3:20])=[O:17])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
19.6 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
23.8 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
WASH
Type
WASH
Details
it was washed with water (2×), 1N HCl (2×) and NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 41.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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